molecular formula C14H11IN2 B14777627 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14777627
M. Wt: 334.15 g/mol
InChI Key: HIQKYBYHFPAQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at the 3-position and a p-tolyl group at the 5-position

Preparation Methods

The synthesis of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pre-formed pyrrolo[2,3-b]pyridine scaffold. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The p-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of p-toluene is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst .

Chemical Reactions Analysis

3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The p-tolyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability .

Comparison with Similar Compounds

3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other iodinated pyrrolo[2,3-b]pyridine derivatives:

Properties

Molecular Formula

C14H11IN2

Molecular Weight

334.15 g/mol

IUPAC Name

3-iodo-5-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11IN2/c1-9-2-4-10(5-3-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17)

InChI Key

HIQKYBYHFPAQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

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